2-(Benz-d5-hydrylthio)acetamide
Description
Properties
Molecular Formula |
C₁₅H₁₀D₅NOS |
|---|---|
Molecular Weight |
262.38 |
Synonyms |
2-[(Diphenyl-d5-methyl)thio]acetamide |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Benzhydrylthioacetamide
Strategies for Benzhydryl-d5 Moiety Incorporation
A critical step in the synthesis is the preparation of the benzhydryl-d5 moiety. This involves the synthesis of precursors where the phenyl rings are perdeuterated.
The synthesis of the benzhydryl-d5 core typically starts from commercially available deuterated precursors. A common strategy involves the use of deuterated benzene (B151609) (benzene-d6) as the starting material. Friedel-Crafts acylation of benzene-d6 (B120219) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield benzophenone-d5. Subsequent reduction of the benzophenone-d5 would lead to the desired benzhydryl-d5 alcohol. Alternatively, a Grignard reaction between phenyl-d5 magnesium bromide and benzaldehyde (B42025) could also serve as a viable route to a singly deuterated benzhydryl alcohol, which would require further steps for perdeuteration if necessary.
A key intermediate is the benzhydryl-d5 halide, which is highly reactive and suitable for subsequent nucleophilic substitution. This halide can be prepared from the corresponding benzhydryl-d5 alcohol by reaction with a halogenating agent such as thionyl chloride or phosphorus tribromide.
Recent advancements in deuteration techniques offer efficient ways to introduce deuterium (B1214612) into aromatic systems. Electrocatalytic methods, for instance, provide a scalable and environmentally friendly approach. bohrium.comnih.govrepec.org These methods often utilize D₂O as the deuterium source, which is economically advantageous. chinesechemsoc.orgchinesechemsoc.org
An electrocatalytic system, such as one employing a nitrogen-doped ruthenium electrode, can effectively reduce and deuterate aromatic compounds. bohrium.comnih.gov In the context of synthesizing the benzhydryl-d5 moiety, one could envision the electrocatalytic deuteration of benzophenone (B1666685) to yield benzophenone-d10, which can then be selectively reduced to the benzhydryl-d5 alcohol. This approach offers high deuterium incorporation levels. bohrium.com The mechanism is believed to involve ruthenium-deuterium species generated in situ, which act as the direct reducing and deuterating agents. nih.govrepec.org
Table 1: Comparison of Deuteration Techniques for Aromatic Rings
| Technique | Deuterium Source | Catalyst/Mediator | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid/Base Catalyzed H/D Exchange | D₂O, Deuterated acids/bases | Strong acids or bases | High temperatures | Simple reagents | Harsh conditions, potential for side reactions |
| Metal-Catalyzed Deuteration | D₂ gas, D₂O | Pd, Pt, Ru, Ni | High pressure and/or temperature | High efficiency | Expensive catalysts, safety concerns with D₂ gas |
| Electrocatalytic Deuteration | D₂O | Nitrogen-doped Ru electrode | Ambient temperature and pressure | Mild conditions, scalable, cost-effective D₂O source bohrium.comnih.gov | Requires specialized electrochemical setup |
| Electrophotocatalysis | D₂O | Organic photocatalyst | Visible light, electricity | Green, high selectivity chinesechemsoc.orgchinesechemsoc.org | Catalyst can be complex |
For applications requiring enantiomerically pure forms of 2-(Benz-d5-hydrylthio)acetamide, enzymatic and microbial deuteration methods present a powerful tool. nih.gov These biocatalytic approaches can achieve high levels of enantioselectivity and site-specificity in deuterium incorporation. rsc.orgrsc.org
Enzymes such as alcohol dehydrogenases, when used in the presence of a deuterated cofactor like deuterated NADPH and a deuterium source like D₂O or deuterated isopropanol, can reduce a prochiral ketone (e.g., benzophenone-d10) to a specific enantiomer of the corresponding alcohol. rsc.org Whole-cell microbial systems, using organisms like Saccharomyces cerevisiae or Pichia pastoris, can also be employed for reductive deuteration, often using inexpensive deuterated carbon sources like methanol-d4. rsc.orgrsc.org These methods are particularly valuable for producing chiral building blocks with high isotopic purity. rsc.orgacs.orgnih.gov
Formation of the Thioether Linkage
Once the deuterated benzhydryl intermediate is in hand, the next crucial step is the formation of the thioether bond to connect it to the acetamide (B32628) moiety.
A standard and widely used method for forming thioethers is the Williamson ether synthesis-like reaction, where a thiolate nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com In this case, the deuterated benzhydryl halide (e.g., benzhydryl-d5 bromide) is reacted with a thiolated acetamide precursor.
The thiolated acetamide precursor can be generated in situ from 2-mercaptoacetamide (B1265388) by deprotonation with a suitable base, such as sodium hydride or sodium ethoxide. The resulting thiolate then acts as a potent nucleophile, attacking the electrophilic carbon of the benzhydryl-d5 halide in an S_N2-type reaction to form the desired this compound. masterorganicchemistry.comyoutube.com Given the secondary nature of the benzhydryl halide, careful control of reaction conditions is necessary to minimize potential elimination side reactions.
A one-pot synthesis approach starting from benzyl (B1604629) halides and thiourea (B124793) has also been reported for the synthesis of benzyl thioethers, which could be adapted for this synthesis. arkat-usa.org This method avoids the handling of odorous thiols.
Beyond the classical S_N2 approach, other methods can be employed for the formation of the thioether linkage. Copper-catalyzed thioetherification reactions have emerged as a valuable alternative. nih.gov These reactions can couple thiols with alcohols directly, which would allow the use of the benzhydryl-d5 alcohol as a precursor without the need to convert it to a halide first. Catalysts such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have been shown to be effective for this transformation under mild conditions. nih.gov This pathway proceeds through a Lewis-acid-mediated S_N1-type mechanism involving a carbocation intermediate. nih.gov
Table 2: Methods for Thioether Linkage Formation
| Method | Reactants | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Williamson-type Synthesis | Deuterated Benzhydryl Halide, 2-Mercaptoacetamide | Base (e.g., NaH, NaOEt) | Aprotic solvent (e.g., THF, DMF) | Well-established, generally high yielding masterorganicchemistry.com | Requires synthesis of the halide precursor, potential for elimination |
| Copper-Catalyzed Thioetherification | Deuterated Benzhydryl Alcohol, 2-Mercaptoacetamide | Cu(OTf)₂ | Mild conditions | Avoids halide intermediate, good functional group tolerance nih.gov | Catalyst can be expensive, may not be suitable for all substrates |
| One-Pot from Halide and Thiourea | Deuterated Benzhydryl Halide, Thiourea | Base | Reflux | Avoids isolation of thiol arkat-usa.org | May require optimization for specific substrates |
Amide Bond Formation and Functionalization
The formation of the amide group in this compound is a crucial step that converts the carboxylic acid intermediate, 2-(Benz-d5-hydrylthio)acetic acid, into the desired acetamide. Several synthetic routes have been established for the non-deuterated analog, which are directly applicable to the synthesis of the deuterated compound.
One common and efficient method involves a two-step process starting from the corresponding carboxylic acid. nih.gov First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved by treating 2-(Benz-d5-hydrylthio)acetic acid with thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic attack.
Scheme 1: Amide Formation via Acid Chloride
2-(Benz-d5-hydrylthio)acetic acid + SOCl₂ → 2-(Benz-d5-hydrylthio)acetyl chloride
2-(Benz-d5-hydrylthio)acetyl chloride + NH₄OH → this compound
An alternative approach to amide formation is through an ester intermediate. google.comgoogle.compatsnap.com In this method, 2-(Benz-d5-hydrylthio)acetic acid is first esterified by reacting it with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid (H₂SO₄). google.comgoogle.compatsnap.com The resulting ester is then converted to the amide by treatment with ammonia (B1221849). google.comgoogle.com This amidation of the ester is typically carried out by bubbling ammonia gas through a solution of the ester in an alcoholic solvent. google.comgoogle.compatsnap.com
The table below outlines typical reagents and conditions for the amide bond formation step, based on established protocols for the non-deuterated analog.
| Method | Starting Material | Reagents | Intermediate | Final Product | Reference |
| Acid Chloride | 2-(Benz-d5-hydrylthio)acetic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonium hydroxide (B78521) (NH₄OH) | 2-(Benz-d5-hydrylthio)acetyl chloride | This compound | nih.gov |
| Ester Amidation | 2-(Benz-d5-hydrylthio)acetic acid | 1. Methanol/H₂SO₄ 2. Ammonia (gas) | Methyl 2-(Benz-d5-hydrylthio)acetate | This compound | google.comgoogle.compatsnap.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of this compound and its synthetic intermediates are critical to obtaining a product of high purity, which is essential for its use in pharmaceutical applications and research. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
For the final product, this compound, which is a solid at room temperature, recrystallization is a commonly employed and effective purification technique. orgsyn.orgchemicalbook.com A mixed solvent system, such as benzene and ethyl acetate, has been shown to be effective for obtaining a pure, crystalline product. chemicalbook.com The process involves dissolving the crude product in a minimum amount of the hot solvent mixture and then allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.
Another method for isolation involves precipitation. google.comgoogle.com After the amidation reaction, the addition of water to the reaction mixture can cause the less soluble this compound to precipitate out of the solution. The solid can then be collected by filtration and dried to yield the final product. google.comgoogle.com
Distillation can also be utilized, particularly for purifying intermediates or if the final product has a suitable boiling point and thermal stability. orgsyn.org For instance, if the ester intermediate in the second synthetic route is isolated, it can be purified by distillation before proceeding to the amidation step.
The purity of the final compound is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity. patsnap.com Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and assessing the purity of the fractions during purification. patsnap.com
The following table summarizes the common purification techniques used for 2-(diphenylmethylthio)acetamide, which are applicable to its deuterated analog.
| Technique | Description | Applicable to | Solvents/Conditions | Reference |
| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Final Product | Benzene/Ethyl acetate | chemicalbook.com |
| Precipitation | Inducing the solid to form from a solution by adding a non-solvent. | Final Product | Addition of water to the reaction mixture. | google.comgoogle.com |
| Filtration | Separating the solid product from the liquid reaction mixture. | Final Product | Standard laboratory filtration apparatus. | google.comgoogle.com |
| Distillation | Separating components of a liquid mixture based on differences in boiling points. | Intermediates (e.g., ester) | Dependent on the boiling point of the specific intermediate. | orgsyn.org |
| Chromatography (TLC/HPLC) | Separating components based on differential distribution between a stationary and mobile phase. | Purity assessment of intermediates and final product. | Various solvent systems depending on the specific compound. | patsnap.com |
Advanced Spectroscopic Characterization of Deuterated Benzhydrylthioacetamide
Molecular Rotational Resonance (MRR) Spectroscopy for Deuteration Levels and Enantiopurity
Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides exquisitely precise information about the rotational constants of a molecule, which are directly related to its mass distribution and three-dimensional structure. For 2-(Benz-d5-hydrylthio)acetamide, MRR spectroscopy serves as an unambiguous tool for confirming the level and location of deuterium (B1214612) incorporation. The increase in mass due to the five deuterium atoms results in a significant change in the molecule's moments of inertia, leading to a distinct rotational spectrum compared to its non-deuterated counterpart.
Furthermore, MRR spectroscopy has emerged as a definitive method for the determination of enantiopurity, a critical parameter for chiral drugs. nih.govillinois.edu Chiral tag MRR spectroscopy, a specialized application, can be employed to determine the absolute configuration and enantiomeric excess of molecules that are chiral by virtue of isotopic substitution. nih.gov In this method, a chiral tag molecule is complexed with the deuterated analyte, forming diastereomeric complexes that can be distinguished by their unique rotational spectra. This allows for the precise quantification of each enantiomer, a task that can be challenging for traditional chiroptical methods, especially for isotopically chiral species. nih.gov
Table 1: Predicted Rotational Constants for 2-(Benzhydrylthio)acetamide and its d5-Analog
| Compound | A (MHz) | B (MHz) | C (MHz) |
| 2-(Benzhydrylthio)acetamide | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Predicted Shift | Predicted Shift | Predicted Shift |
Note: The values in this table are hypothetical and for illustrative purposes. Precise rotational constants would need to be determined experimentally or through high-level computational modeling. The predicted shift for the d5-analog would be a decrease in the rotational constants due to the increased mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Deuterium Effects
Specifically, the aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region of the IR and Raman spectra of the parent compound, would be expected to shift to lower wavenumbers (approximately 2250-2200 cm⁻¹) for the C-D stretches in the deuterated phenyl ring. ajchem-a.com This provides a clear spectral window to confirm the presence and location of the deuterium atoms. Other vibrational modes involving the deuterated ring, such as ring breathing and in-plane and out-of-plane bending modes, will also exhibit shifts to lower frequencies, albeit to a lesser extent.
Experimental and computational studies on the parent molecule, modafinil (B37608), have provided a basis for the assignment of its vibrational spectra. nih.govresearchgate.netsigmaaldrich.com These assignments can be used to predict the spectral changes in this compound.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for 2-(Benzhydrylthio)acetamide and its d5-Analog
| Vibrational Mode | 2-(Benzhydrylthio)acetamide (Experimental/Calculated) nih.govresearchgate.net | This compound (Predicted) |
| Aromatic C-H Stretch | ~3060 | ~3060 (non-deuterated ring) |
| Aromatic C-D Stretch | N/A | ~2280 |
| Amide N-H Stretch | ~3473, ~3385 | ~3473, ~3385 |
| C=O Stretch | ~1670 | ~1670 |
| C-S Stretch | ~700-600 | Shifted to slightly lower frequency |
| Aromatic Ring Breathing | ~1000 | Shifted to slightly lower frequency |
Note: The predicted values for the d5-analog are based on known isotopic effects and data from the non-deuterated compound. The exact frequencies would require experimental measurement.
Computational Studies on Spectroscopic Properties of Deuterated Analogs
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. sigmaaldrich.com For this compound, computational studies can provide valuable insights that complement experimental data. By modeling the molecular structure and vibrational frequencies, it is possible to predict the IR and Raman spectra with a high degree of accuracy. nih.govresearchgate.net
These computational models can simulate the effects of isotopic substitution by simply changing the mass of the relevant atoms in the calculation. This allows for a direct comparison between the predicted spectra of the deuterated and non-deuterated compounds, aiding in the assignment of vibrational modes and the understanding of the subtle changes in electronic structure and bonding that result from deuteration. rsc.org
Furthermore, computational methods can be employed to calculate the rotational constants for MRR spectroscopy and to model the diastereomeric complexes formed in chiral tag experiments, thus supporting the analysis of enantiopurity. nih.gov The synergy between computational predictions and experimental measurements provides a robust framework for the comprehensive spectroscopic characterization of deuterated pharmaceutical compounds like this compound.
Table 3: Computationally Predicted Spectroscopic Parameters
| Parameter | Computational Method | Predicted Value for this compound |
| Rotational Constants (A, B, C) | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculable |
| Key IR Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculable with scaling factors |
| Key Raman Activities | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculable |
Note: The specific values would be the output of the computational calculations.
Chemical Reactivity and Derivatization Studies of Benzhydrylthioacetamide
Oxidative Transformations of the Thioether Moiety
The sulfur atom in 2-(Benzhydrylthio)acetamide is susceptible to oxidation, a common reaction for thioethers. This transformation proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone.
Synthesis of Sulfinyl and Sulfonyl Derivatives
The oxidation of 2-(Benzhydrylthio)acetamide to its sulfinyl derivative, 2-[(Diphenylmethyl)sulfinyl]acetamide, is a well-documented and significant transformation, as the product is the known wakefulness-promoting agent, modafinil (B37608). acs.orgmdpi.com A common and effective method for this synthesis involves using hydrogen peroxide (H₂O₂) as the oxidant, often in a solvent system like acetic acid or methanol (B129727). acs.orgmdpi.com The reaction conditions can be controlled to favor the formation of the sulfoxide while minimizing over-oxidation. mdpi.com
Further oxidation of the sulfinylacetamide under more strenuous conditions or with stronger oxidizing agents yields the corresponding sulfonyl derivative, 2-[(Diphenylmethyl)sulfonyl]acetamide, also known as modafinil sulfone. rsc.orgorganic-chemistry.org While hydrogen peroxide can be used, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone are also effective for the complete oxidation of thioethers to sulfones. libretexts.org The selective synthesis of the sulfone requires ensuring the reaction goes to completion, as separating the sulfoxide from the sulfone can be challenging due to their similar physical properties. mdpi.com
| Starting Material | Reagent(s) | Product | Product Class | Reference |
|---|---|---|---|---|
| 2-(Benzhydrylthio)acetamide | H₂O₂ / Acetic Acid | 2-[(Diphenylmethyl)sulfinyl]acetamide | Sulfoxide (Modafinil) | mdpi.com |
| 2-(Benzhydrylthio)acetamide | H₂O₂ / Niobium Carbide | 2-[(Diphenylmethyl)sulfonyl]acetamide | Sulfone (Modafinil Sulfone) | organic-chemistry.org |
| 2-[(Diphenylmethyl)sulfinyl]acetamide | Peracetic Acid / Amberlyst 15 | 2-[(Diphenylmethyl)sulfonyl]acetamide | Sulfone (Modafinil Sulfone) | researchgate.net |
Mechanistic Aspects of Sulfur Oxidation
The oxidation of the thioether in 2-(Benzhydrylthio)acetamide proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidizing agent, such as hydrogen peroxide. researchgate.net The reaction mechanism involves a two-step process.
Oxidation to Sulfoxide : The first step is the oxidation of the sulfide (B99878) to a sulfoxide. With an oxidant like H₂O₂, this is believed to proceed through a transition state where the sulfur atom attacks one of the oxygen atoms of the peroxide. nih.gov
Oxidation to Sulfone : The sulfoxide can then undergo a second oxidation to form the sulfone. This step generally requires more forcing conditions or a more potent oxidizing system, as the sulfur atom in the sulfoxide is less nucleophilic than in the initial thioether due to the electron-withdrawing nature of the adjacent oxygen atom. rsc.orgresearchgate.net The mechanism is similar, involving another nucleophilic attack from the sulfoxide's sulfur onto the oxidant. researchgate.net Studies on general thioether oxidation have also explored radical mechanisms, particularly with hydroxyl radicals, where molecular oxygen can play a significant role in the formation of the sulfoxide. acs.orgacs.org
Functional Group Interconversions on the Acetamide (B32628) Moiety
The acetamide group of 2-(Benzhydrylthio)acetamide offers another site for chemical modification, allowing for the synthesis of a variety of derivatives through functional group interconversion. sioc-journal.cnorganic-chemistry.org
The primary amide can be reduced to the corresponding primary amine, 2-(Benzhydrylthio)ethanamine. This transformation is typically achieved using powerful reducing agents. Research on analogous thioacetamides has shown that reagents like alane (generated from a LiAlH₄–sulfuric acid mixture) or borane (B79455) complexes (BH₃·THF) are effective for this reduction. acs.org
Another potential interconversion for primary amides is dehydration to form a nitrile, which would yield 2-(Benzhydrylthio)acetonitrile. This reaction is commonly carried out using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine. organic-chemistry.org
Furthermore, while not a direct interconversion, the amide nitrogen can be functionalized. This is often accomplished by first hydrolyzing the amide to the corresponding carboxylic acid, 2-[(Diphenylmethyl)thio]acetic acid, and then coupling it with a desired amine to form N-substituted amides. acs.orgpharmacy180.com This multi-step approach allows for the introduction of a wide array of substituents on the amide nitrogen. acs.org
| Starting Material | Reagent(s) | Product | Transformation | Reference |
|---|---|---|---|---|
| 2-(Benzhydrylthio)acetamide | Alane (LiAlH₄–H₂SO₄) or BH₃·THF | 2-(Benzhydrylthio)ethanamine | Amide Reduction | acs.org |
| 2-(Benzhydrylthio)acetamide | POCl₃, P₂O₅, or SOCl₂ | 2-(Benzhydrylthio)acetonitrile | Amide Dehydration (General) | organic-chemistry.org |
| 2-[(Diphenylmethyl)thio]acetic acid | Amine, Carbodiimide (B86325) (e.g., DCC) | N-Substituted-2-(benzhydrylthio)acetamide | Amide Formation | acs.orgpharmacy180.com |
Derivatization for Analytical Enhancement and Structural Probing
Derivatization of 2-(Benzhydrylthio)acetamide is a key strategy for improving its detection in analytical methods and for creating tools for research applications. sci-hub.se
Strategies for Chromatographic Detection Enhancement
In analytical techniques like High-Performance Liquid Chromatography (HPLC), the native 2-(Benzhydrylthio)acetamide molecule may lack a sufficiently strong chromophore or fluorophore for highly sensitive detection. nih.gov To overcome this, pre-column derivatization can be employed to attach a label that enhances UV-Vis or fluorescence detection. thermofisher.com
A common strategy involves converting the amide to a more reactive functional group. For instance, reduction of the acetamide to the primary amine, 2-(Benzhydrylthio)ethanamine, opens up a wealth of derivatization options using amine-reactive reagents. acs.org Reagents such as dansyl chloride, dabsyl chloride, or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be attached to the amine, introducing highly fluorescent or strongly UV-absorbing moieties, which significantly lower the limits of detection. nih.govthermofisher.com Alternatively, hydrolysis to the carboxylic acid allows for derivatization using reagents that target this group, often through activation with a carbodiimide followed by coupling to a labeled amine or alcohol. sci-hub.senih.gov
Introduction of Spectroscopic Probes for Research Applications
To study the biological interactions or distribution of 2-(Benzhydrylthio)acetamide, it can be modified with a spectroscopic probe, most commonly a fluorophore. nih.gov This converts the molecule into a tool for applications like fluorescence microscopy or flow cytometry.
The synthesis of such a probe involves covalently attaching a fluorescent dye to the molecule. Similar to analytical derivatization, a practical approach is to first reduce the acetamide to the more nucleophilic amine. acs.org This amine can then be reacted with an amine-reactive version of a fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of dyes like fluorescein (B123965), rhodamine, or coumarin. thermofisher.comtcichemicals.com For instance, reacting 2-(Benzhydrylthio)ethanamine with fluorescein isothiocyanate (FITC) would yield a fluorescently labeled version of the compound. The resulting conjugate allows for the visualization and tracking of the molecule within cellular or tissue environments, providing valuable insights into its mechanism of action and localization. nih.govnih.gov
Regioselective and Stereoselective Chemical Modifications of 2-(Benz-d5-hydrylthio)acetamide
The chemical architecture of this compound, a deuterated analogue of the modafinil-related compound 2-(benzhydrylthio)acetamide, offers specific sites for targeted chemical modifications. The presence of a thioether linkage, an acetamide functional group, and two phenyl rings allows for a range of regioselective and stereoselective derivatization studies. Research in this area is primarily focused on the development of analogues with modulated biological activities. The deuterium (B1214612) labeling on one of the phenyl rings in this compound is not expected to significantly alter the fundamental chemical reactivity of the core structure, thus studies on its non-deuterated counterpart are highly relevant.
Regioselective Modifications
Regioselectivity in the context of 2-(benzhydrylthio)acetamide and its derivatives pertains to the selective chemical transformation of one functional group in the presence of others. The principal sites for such modifications are the sulfur atom of the thioether bridge and the nitrogen atom of the acetamide moiety.
Oxidation of the Thioether Group:
The most extensively studied regioselective reaction of 2-(benzhydrylthio)acetamide is the oxidation of the sulfur atom. This transformation is a key step in the synthesis of modafinil and its analogues. The thioether can be selectively oxidized to a sulfoxide, and potentially further to a sulfone. The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, leading to the formation of enantiomers.
A common method for this oxidation involves the use of hydrogen peroxide in an acidic medium, such as acetic acid. This method, however, typically yields the racemic mixture of the sulfoxide. Other oxidizing agents like N-chlorosuccinimide have also been employed to convert the corresponding carboxylic acid precursor, 2-[(diphenylmethyl)thio]acetic acid, to the sulfinylacetic acid, which is then converted to the acetamide. google.com
Derivatization of the Acetamide Group:
The acetamide group of 2-(benzhydrylthio)acetamide is another key site for regioselective modification. The synthesis of a wide array of N-substituted derivatives has been reported, primarily through the coupling of the parent carboxylic acid, 2-(benzhydrylthio)acetic acid, with various primary and secondary amines. This amidation reaction is a versatile method for introducing diverse functionalities into the molecule.
Several coupling strategies have been successfully employed. One common approach involves the activation of the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of the desired amine. nih.govacs.org Another method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride, which is then reacted with an amine. google.com These methods allow for the regioselective formation of an amide bond without affecting the thioether linkage or the phenyl rings.
The following table summarizes a selection of N-substituted derivatives of 2-(benzhydrylthio)acetamide that have been synthesized, showcasing the variety of substituents that can be introduced at the acetamide nitrogen.
| Compound ID | N-Substituent | Synthesis Method | Reference |
| 4a | Unsubstituted | Coupling of 2-mercaptoacetamide (B1265388) with diphenylmethanol | acs.org |
| 3b | 3-Chlorophenyl | EDC/HOBt coupling | nih.gov |
| 3c | 4-Chlorophenyl | EDC/HOBt coupling | nih.gov |
| 3g | 4-Bromophenyl | EDC/HOBt coupling | nih.gov |
| 4o | Cyclopropylmethyl | CDI coupling | acs.org |
Stereoselective Chemical Modifications
Stereoselectivity becomes a critical aspect in the chemistry of 2-(benzhydrylthio)acetamide upon oxidation of the thioether to the sulfoxide, as this creates a stereogenic center at the sulfur atom. The resulting enantiomers of modafinil, (R)-modafinil (armodafinil) and (S)-modafinil, exhibit different pharmacokinetic and pharmacodynamic profiles. Consequently, significant research has been directed towards the development of stereoselective methods for the synthesis of the individual enantiomers.
Asymmetric Oxidation of the Thioether:
The primary focus of stereoselective modifications of 2-(benzhydrylthio)acetamide is the enantioselective oxidation of the sulfur atom to produce a single enantiomer of the corresponding sulfoxide. One reported approach to achieve this involves the use of a chiral catalyst.
A study has detailed the asymmetric synthesis of modafinil through the oxidation of 2-(benzhydrylthio)acetamide using a novel chiral catalyst. civilica.com The process utilizes a bidentate bis(imine)–titanium isopropoxide complex derived from cyclohexane-1,2-bis(arylmethyleneamine) ligands. This catalytic system, employed in toluene (B28343) at room temperature, has been shown to produce modafinil with good yield and notable enantioselectivity. civilica.com This method represents a significant advancement over classical resolution techniques or the use of chiral auxiliaries, offering a more direct route to the desired enantiomer.
The development of such stereoselective methods is crucial for accessing the therapeutically more potent (R)-enantiomer, armodafinil, directly.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Design and Synthesis of Analogs with Systematic Structural Variations
While direct modifications of the deuterated benzhydryl moiety of 2-(Benz-d5-hydrylthio)acetamide have not been extensively reported, studies on non-deuterated analogs provide valuable insights. In a series of 2-[(diphenylmethyl)thio] acetamides, substitutions on the phenyl rings of the benzhydryl group were explored to understand their impact on activity. nih.gov
No specific data is available for systematic modifications of the deuterated benzhydryl moiety itself. The following table is based on non-deuterated analogs.
Table 1: Hypothetical Modifications of the Benzhydryl Moiety and Their Predicted Impact
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Introduction of electron-withdrawing groups (e.g., halogens) | To alter electronic properties and potentially enhance binding to target proteins. | May increase or decrease activity depending on the specific interactions within the binding pocket. |
| Introduction of electron-donating groups (e.g., methoxy) | To increase electron density and potentially modulate metabolic stability. | Could alter binding affinity and pharmacokinetic profile. |
The thioacetamide (B46855) portion of the molecule is a critical linker and a potential point for hydrogen bonding interactions. Variations in this scaffold can significantly influence the compound's biological profile.
The following table is based on research on related thioacetamide and acetamide (B32628) derivatives, as specific data for this compound analogs is not available.
Table 2: Variations on the Thioacetamide Scaffold and Their Potential Effects
| Modification | Rationale | Potential Effect on Activity |
|---|---|---|
| Replacement of sulfur with oxygen (Acetamide analog) | To assess the role of the sulfur atom in binding and bioavailability. | Could alter the compound's electronic and lipophilic character, impacting activity. |
| N-alkylation of the amide | To investigate the importance of the amide proton for hydrogen bonding. | May decrease activity if the amide proton is a key hydrogen bond donor. |
Evaluation of Biological Activity in Preclinical In Vitro Models
The biological activity of the non-deuterated analogs, specifically their central stimulatory effects, has been evaluated using in vivo models, such as the independent activity assay in mice. nih.gov While detailed in vitro enzyme or cell-based assay data for this compound is not publicly available, the in vivo results for its analogs provide a foundational understanding of their potential. For instance, in a study of 2-[(diphenylmethyl)thio]acetamide (B130414) derivatives, several compounds (6c, 6f, and 6n) demonstrated considerable activity, with compound 6h showing a slightly better central stimulatory effect than the positive control, modafinil (B37608). nih.gov
The following interactive table presents the reported central stimulatory effects of selected non-deuterated 2-[(diphenylmethyl)thio]acetamide analogs.
Table 3: Central Stimulatory Effects of Selected 2-[(diphenylmethyl)thio]acetamide Analogs
| Compound | Structure | Central Stimulatory Effect (Compared to Modafinil) |
|---|---|---|
| 6c | 2-((4-chlorobenzhydryl)thio)acetamide | Considerable activity |
| 6f | 2-((4-methylbenzhydryl)thio)acetamide | Considerable activity |
| 6h | 2-((4-methoxybenzhydryl)thio)acetamide | Slightly better than modafinil |
| 6n | 2-((2-fluorobenzhydryl)thio)acetamide | Considerable activity |
Data sourced from a study on the synthesis and biological evaluation of novel diphenyl methane (B114726) sulfinyl and diphenylthio-acetamide derivatives. nih.gov
Establishment of SAR for Target Interaction
Based on the available data for non-deuterated analogs, a preliminary structure-activity relationship can be established.
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. nih.govyoutube.commdpi.com For the 2-(benzhydrylthio)acetamide series, the key pharmacophoric features likely include:
Two Aromatic Rings: The diphenylmethyl moiety provides hydrophobic interactions and is crucial for binding. The substitution pattern on these rings can modulate activity.
A Hydrogen Bond Donor/Acceptor: The primary amide group can act as both a hydrogen bond donor and acceptor, which is often a critical interaction for receptor binding.
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly impact a molecule's properties. nih.gov This is primarily due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.
In the context of this compound, deuteration of one of the phenyl rings could have several consequences:
Metabolic Stability: Deuteration at sites of metabolic oxidation can slow down the rate of metabolism, potentially leading to a longer half-life and increased exposure of the drug in the body. researchgate.netnih.govnii.ac.jp
Binding Affinity: While the effect is often subtle, deuteration can alter the vibrational modes of the molecule, which may influence its binding affinity to the target protein. researchgate.net Changes in hydrogen bonding and van der Waals interactions can occur, though the direction of this effect (increase or decrease in affinity) is not always predictable. researchgate.net
Pharmacokinetic Profile: By reducing metabolic clearance, deuteration can lead to a higher maximum concentration (Cmax) and area under the curve (AUC), potentially enhancing the therapeutic effect or altering the side-effect profile. nih.govnih.gov
Computational QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the quest for new therapeutic agents. researchgate.net These mathematical models aim to correlate the structural or property-based features of chemical compounds with their biological activities. researchgate.net By establishing such relationships, QSAR models can predict the activity of novel or untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov
Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. The analysis, therefore, focuses solely on the properties of the ligand molecules. acs.org
The process typically involves a series of steps:
Data Set Assembly: A collection of molecules with known biological activities against a specific target is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can range from simple 1D descriptors like molecular weight and logP to more complex 2D and 3D descriptors representing topology and shape. researchgate.net
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For a hypothetical QSAR study on a series of analogs of this compound, one might explore how modifications to the diphenylmethyl or acetamide moieties affect a particular biological endpoint.
Table 1: Illustrative Data for a Ligand-Based QSAR Model
| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | pIC50 (Predicted) |
| 1 | None (Parent) | 262.38 | 2.8 | 6.5 |
| 2 | 4-Chloro on one phenyl | 296.83 | 3.5 | 7.1 |
| 3 | 4-Methoxy on one phenyl | 292.41 | 2.7 | 6.8 |
| 4 | N-methyl on acetamide | 276.41 | 2.9 | 6.3 |
| 5 | Thioether to sulfoxide (B87167) | 278.38 | 2.1 | 5.9 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.
In contrast to ligand-based methods, structure-based QSAR approaches leverage the known 3D structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. These methods, which include molecular docking and molecular dynamics simulations, provide detailed insights into the specific interactions between a ligand and its target protein. nih.gov
Molecular docking, a key technique in structure-based design, predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. nih.gov This information can guide the design of more potent and selective inhibitors by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that can be optimized.
A hypothetical structure-based QSAR study for this compound would involve:
Target Preparation: Obtaining the 3D structure of the target protein and preparing it for docking by adding hydrogen atoms and assigning charges.
Ligand Docking: Docking the compound and its analogs into the active site of the target.
Scoring and Analysis: Using a scoring function to estimate the binding energy for each ligand. The predicted binding energies can then be correlated with experimental activities to build a QSAR model. nih.gov
Table 2: Hypothetical Docking Results for this compound Analogs
| Compound ID | Key Interacting Residue(s) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| 1 | Tyr123, Phe256 | -8.2 | 85 |
| 2 | Tyr123, Phe256, Arg301 | -9.5 | 25 |
| 3 | Tyr123, Ser124, Phe256 | -8.8 | 50 |
| 4 | Tyr123 | -7.5 | 200 |
| 5 | Ser124, His205 | -6.9 | 550 |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Investigations of Biological Interactions
Molecular Target Identification and Validation in Preclinical Models
There is no publicly available research that identifies or validates specific molecular targets for 2-(Benz-d5-hydrylthio)acetamide in preclinical models.
No data from in vitro receptor binding studies for this compound has been published. Consequently, its affinity and selectivity for various receptors remain uncharacterized.
Information from enzyme inhibition or activation assays involving this compound is not available. Therefore, its potential to modulate the activity of specific enzymes is unknown.
There are no published studies on the effects of this compound on ion channels, including any potential suppression of the KCa2.3 channel.
Cellular Pathway Elucidation in In Vitro Systems
Detailed elucidation of the cellular pathways affected by this compound in in vitro systems has not been reported.
There is a lack of research analyzing the impact of this compound on intracellular signaling cascades.
No studies detailing gene expression or proteomic profiling in response to exposure to this compound have been published.
Due to the absence of available research data, interactive data tables and detailed research findings for the specified sections and subsections cannot be generated.
Preclinical In Vivo Pharmacological Activity in Disease Models (e.g., Fibrotic Disease Models)
Assessment of Mechanistic Biomarkers in Animal Studies
There is no available information from animal studies regarding the assessment of mechanistic biomarkers following the administration of this compound.
Investigation of Pharmacodynamic Effects in Relevant Biological Systems
There is no available information from in vivo studies detailing the pharmacodynamic effects of this compound in any relevant biological systems.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic characteristics.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like 2-(Benz-d5-hydrylthio)acetamide, with its rotatable bonds connecting the diphenylmethyl and acetamide (B32628) moieties, a multitude of conformations are possible.
A systematic conformational search would typically be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). The resulting potential energy surface would reveal the global minimum energy conformation and other low-lying, biologically accessible conformers. The deuteration in the benzhydryl moiety is not expected to significantly alter the conformational landscape compared to the non-deuterated species, as the electronic potential energy surface is largely independent of isotopic substitution. However, subtle effects on vibrational frequencies and zero-point energies could slightly shift the relative energies of conformers.
Prediction of Spectroscopic Signatures for Deuterated Species
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, the primary spectroscopic impact of deuteration would be observed in its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Spectroscopy: The substitution of hydrogen with deuterium (B1214612) in the benzhydryl group will lead to a noticeable red-shift (lower frequency) of the C-D stretching and bending vibrations compared to the corresponding C-H vibrations in the non-deuterated analogue. These shifts are a direct consequence of the heavier mass of deuterium and can be accurately predicted by calculating the harmonic vibrational frequencies using methods like DFT.
NMR Spectroscopy: Deuterium has a nuclear spin of 1, which differs from the spin of 1/2 for hydrogen. This leads to distinct differences in NMR spectroscopy. In ¹H NMR, the signals corresponding to the deuterated positions would be absent. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling and will be shifted slightly upfield due to the isotopic effect. researchgate.net These predictable changes in the NMR spectra serve as a powerful tool for confirming the site and extent of deuteration. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Modeling
While specific docking studies for this compound are not available, we can draw parallels from its structural relative, Modafinil (B37608) (2-[(diphenylmethyl)sulfinyl]acetamide). Modafinil and its analogues are known to interact with the dopamine (B1211576) transporter (DAT), and molecular modeling studies have been conducted to understand these interactions. nih.govwikipedia.org These studies reveal that the diphenylmethyl moiety plays a crucial role in binding within the transporter's active site.
For this compound, a similar binding mode would be anticipated. The diphenyl rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of a target protein. The acetamide group, with its hydrogen bond donor and acceptor capabilities, could form key hydrogen bonds with polar residues, anchoring the ligand in a specific orientation.
Table 1: Potential Intermolecular Interactions of this compound with a Target Protein
| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |
| Hydrogen Bonding | Acetamide (NH, C=O) | Aspartate, Serine, Threonine, Tyrosine |
| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic | Diphenylmethyl Group | Leucine, Isoleucine, Valine, Alanine |
| Sulfur-π/S-H | Thioether Linkage | Aromatic residues, Polar residues |
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the preferred binding orientation (binding mode) of a ligand within a protein's active site. The stability of this predicted complex is often evaluated using a scoring function, which provides an estimate of the binding affinity. For this compound, docking into the DAT, based on the known interactions of modafinil analogues, would likely show the diphenylmethyl group buried deep within the hydrophobic pocket, with the acetamide moiety positioned to interact with polar residues near the entrance of the binding site.
Molecular dynamics (MD) simulations can further refine the docked pose and provide a more detailed picture of the ligand-protein complex's stability and dynamics over time. MD simulations would reveal the flexibility of the ligand in the binding site and the key residues that maintain stable interactions.
In Silico Prediction of Biotransformation Pathways and Metabolites
In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. These predictions are based on known metabolic reactions and models of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.
For this compound, several metabolic pathways could be predicted:
Oxidation: The sulfur atom is a likely site for oxidation, leading to the formation of the corresponding sulfoxide (B87167) (analogous to Modafinil) and sulfone. The aromatic rings could also undergo hydroxylation, mediated by CYP enzymes.
N-dealkylation: While less common for primary amides, enzymatic hydrolysis of the amide bond could occur, leading to the formation of 2-(benz-d5-hydrylthio)acetic acid.
Conjugation: The hydroxylated metabolites could undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.
The deuteration of the benzhydryl group is a key feature. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This kinetic isotope effect can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H/C-D bond. Therefore, deuteration at the benzhydryl position might reduce the rate of any metabolic processes that involve this site, potentially altering the compound's pharmacokinetic profile. In silico models that can account for the kinetic isotope effect would be necessary to accurately predict the metabolic profile of this deuterated compound.
Table 2: Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite |
| S-Oxidation | 2-(Benz-d5-hydrylsulfinyl)acetamide |
| S-Oxidation (further) | 2-(Benz-d5-hydrylsulfonyl)acetamide |
| Aromatic Hydroxylation | 2-((hydroxy-d4-phenyl)(phenyl)methylthio)acetamide |
| Amide Hydrolysis | 2-(Benz-d5-hydrylthio)acetic acid |
Enzyme Substrate Prediction and Reaction Site Analysis
The metabolic profile of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov Computational methods are widely used to predict whether a novel compound will serve as a substrate for these enzymes and to identify the specific atomic sites susceptible to enzymatic attack. nih.gov
For this compound, predictive models would be based on the known metabolism of its parent compound, modafinil. Modafinil is metabolized predominantly in the liver, with its primary metabolic pathways being amide hydrolysis and, to a lesser extent, oxidation by CYP enzymes. nih.govscialert.net In vitro studies have indicated that modafinil can induce CYP1A2, CYP2B6, and CYP3A4/5, while inhibiting CYP2C9 and CYP2C19. nih.govnih.gov The primary isoform responsible for the oxidative metabolism of modafinil is CYP3A4. droracle.ai
Computational tools for enzyme substrate prediction employ a variety of approaches, including ligand-based and structure-based methods. sciencepublishinggroup.com Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, would analyze the structural features of this compound in comparison to a database of known CYP substrates. nih.gov Structure-based methods, on the other hand, would involve docking the molecule into the active site of CYP enzyme crystal structures to evaluate the favorability of binding and the proximity of specific atoms to the catalytic heme center. nih.gov
A molecular modeling analysis of modafinil using semi-empirical and Density Functional Theory (DFT) calculations has provided insights into its chemical reactivity. scialert.netscialert.net Such studies calculate the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. scialert.netscialert.net For this compound, similar calculations would reveal the most likely sites for oxidation. The sulfinyl group and the acetamide oxygen atoms are predicted to be electron-rich, making them potential sites for electrophilic attack by CYP enzymes. scialert.net
The major metabolites of modafinil are modafinil acid (formed by amide hydrolysis) and modafinil sulfone (formed by oxidation). scialert.netdroracle.ai Based on this, the predicted primary reaction sites for this compound are the amide bond and the sulfur atom. The deuteration on one of the phenyl rings is not expected to be a primary site of metabolism, as aromatic hydroxylation is a minor pathway for modafinil.
| Predicted Enzyme Interaction | Predicted Reaction Site | Resulting Metabolite (from parent compound) |
| Carboxylesterases | Amide group | Modafinil Acid |
| Cytochrome P450 (CYP3A4) | Sulfur atom | Modafinil Sulfone |
| Cytochrome P450 (minor) | Phenyl rings | Hydroxylated metabolites |
Metabolic Soft Spot Identification via Computational Tools
"Metabolic soft spots" are chemically labile sites in a molecule that are most susceptible to metabolic transformation. Identifying these soft spots early in the drug discovery process allows for chemical modifications to improve the compound's metabolic stability and pharmacokinetic profile. news-medical.net
A variety of computational tools, such as MetaSite, BioTransformer, and Semeta, are designed for the prediction of metabolic soft spots. moldiscovery.combiotransformer.caoptibrium.comoptibrium.com These programs integrate knowledge-based rules derived from extensive metabolism databases with structure-based approaches like molecular docking and quantum mechanics calculations to predict the most likely sites of metabolism. news-medical.netmoldiscovery.com MetaSite, for example, considers both the thermodynamics of enzyme-substrate recognition and the kinetics of the chemical transformation. moldiscovery.com
For this compound, a computational soft spot analysis would likely highlight the following regions in order of predicted lability:
Amide Moiety: The primary metabolic pathway for modafinil is hydrolysis of the amide group to form modafinil acid. nih.gov This pathway is not mediated by CYP enzymes. Computational tools would recognize the amide as a key functional group prone to hydrolysis.
Sulfur Atom: The oxidation of the sulfinyl group to a sulfone is the second major metabolic transformation, mediated by CYP3A4. scialert.netdroracle.ai The sulfur atom is an electron-rich center, making it a prime target for oxidative enzymes.
Phenyl Rings: Aromatic hydroxylation is a known, albeit minor, metabolic pathway for many drugs. While the deuteration on one of the phenyl rings in this compound may slightly alter the kinetics of oxidation at that specific ring (a phenomenon known as the kinetic isotope effect), both phenyl rings would still be considered potential, but less favorable, soft spots compared to the amide and sulfur functionalities.
| Potential Metabolic Soft Spot | Predicted Metabolic Reaction | Primary Enzyme Class |
| Amide C-N bond | Hydrolysis | Hydrolases (e.g., Carboxylesterases) |
| Sulfur atom | Oxidation | Oxidoreductases (e.g., Cytochrome P450) |
| Phenyl rings | Hydroxylation | Oxidoreductases (e.g., Cytochrome P450) |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatographic techniques are fundamental for the separation and quantification of 2-(Benz-d5-hydrylthio)acetamide, often in the context of analyzing its non-deuterated parent compound, Modafinil (B37608), and its metabolites in biological samples such as plasma and urine.
Liquid Chromatography (LC) Methods (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for the analysis of Modafinil and its related compounds, including its deuterated standards. These methods offer high resolution and sensitivity for complex biological matrices.
Several HPLC methods have been developed for the simultaneous quantification of Modafinil and its metabolites. One such method utilizes isocratic reversed-phase HPLC with UV absorbance detection at 236 nm. nih.gov Another approach involves a stereospecific HPLC method for the simultaneous determination of D- and L-modafinil in human plasma, using UV detection at 225 nm. nih.gov In a study to investigate the pharmacokinetics of Modafinil enantiomers, a gradient elution on a beta-cyclodextrin (B164692) column was used with UV detection at 225 nm. nih.gov
A rapid, sensitive, and specific reverse-phase HPLC (RP-HPLC) method with UV detection at 223 nm has also been developed and validated. researchgate.net The separation is often achieved on C18 columns. researchgate.netnih.gov For instance, a Hypersil ODS C18 column with a mobile phase of buffer and acetonitrile (B52724) (55:45 v/v) and detection at 220 nm has been reported. researchgate.net The mobile phase composition is a critical parameter, with mixtures of acetonitrile and phosphate (B84403) buffer being common. researchgate.net The use of deuterated internal standards like this compound is crucial in these methods to ensure accuracy and precision by correcting for variations during sample preparation and injection.
UHPLC, an advanced form of LC, offers faster analysis times and improved resolution. A UPLC-MS/MS method was established for the determination of modafinil in rat plasma, demonstrating the advantages of this technique in pharmacokinetic studies. akjournals.com
Table 1: Examples of Liquid Chromatography Methods
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | Reversed-phase | Acetonitrile-water-acetic acid (150:420:12, v/v/v) | UV (236 nm) | Simultaneous quantitation of modafinil and its acid metabolite in human plasma | nih.gov |
| HPLC | ChiraDex beta-cyclodextrin | 0.020 M, pH 3.0 phosphate buffer-acetonitrile (84:14, v/v) | UV (225 nm) | Simultaneous determination of D- and L-modafinil in human plasma | nih.gov |
| RP-HPLC | Enable C18 G (250x4.6mm) | Acetonitrile and Water (65:35 v/v) | UV (223 nm) | Determination of Modafinil | researchgate.net |
| RP-HPLC | Hypersil ODS C18 (250 mm x 4.6 mm; 5µ) | Buffer:Acetonitrile (55:45 v/v) | UV (220 nm) | Determination of Modafinil in bulk and dosage form | researchgate.net |
| UPLC-MS/MS | - | 0.1% formic acid in water and acetonitrile | MS/MS | Determination of modafinil in rat plasma for pharmacokinetic studies | akjournals.com |
Gas Chromatography (GC) Methods
Gas Chromatography (GC) is another technique that has been applied in the analysis of Modafinil and its related compounds. However, due to the lower volatility and thermal stability of these compounds, derivatization is often required prior to GC analysis. GC-based methods can be susceptible to producing a single artifact for both adrafinil (B1664384) and modafinil, making differentiation difficult. nih.govnih.gov
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS), are the gold standard for bioanalytical research involving this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for the quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity, which minimizes matrix effects. wjpsonline.comresearchgate.net An LC-MS/MS method for estimating Modafinil in human plasma utilized Modafinil-D5 as an internal standard, where the compounds were extracted using solid-phase extraction and detected via an electrospray ionization (ESI) interface in positive ion mode. researchgate.net This technique allows for the development of highly sensitive assays with lower limits of quantitation. researchgate.net Another study highlights a UPLC-MS/MS method for determining modafinil in rat plasma, which was successfully applied to pharmacokinetic studies. akjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS) has also been used. However, studies have shown that under electron impact ionization GC-MS, both adrafinil and modafinil, along with their major metabolite modafinilic acid, can be detected as a single artifact, making it suitable for screening but not for confirmation without differentiation. nih.govnih.gov In contrast, ESI-LC-MS/MS allows for the clear differentiation of these compounds. nih.govnih.gov
Table 2: Hyphenated Analytical Techniques
| Technique | Ionization Method | Key Findings | Application | Reference |
| LC-MS/MS | Electrospray Ionization (ESI) | Differentiated adrafinil, modafinil, and modafinilic acid. | Confirmation of suspicious samples in sports testing, forensic, and clinical analysis. | nih.govnih.gov |
| GC-MS | Electron Impact (EI) | Detected a single artifact for adrafinil, modafinil, and modafinilic acid without differentiation. | Screening marker. | nih.govnih.gov |
| UPLC-MS/MS | - | Rapid and sensitive method for pharmacokinetic studies. | Determination of modafinil in rat plasma. | akjournals.com |
| LC-MS/MS | Electrospray Ionization (ESI) | Lower limit of quantitation of 30.8 ng/mL for modafinil. | Estimation of modafinil in human plasma. | researchgate.net |
Development of Specific Assays for Metabolite Detection and Quantification
The development of specific and validated assays is critical for accurately quantifying metabolites in biological fluids. For Modafinil and its metabolites, including the non-deuterated form of this compound, various assays have been established.
An assay was developed to determine the concentrations of modafinil and its two major circulating metabolites, modafinil acid and modafinil sulfone, in human plasma using liquid-liquid extraction and HPLC with UV detection. nih.gov The use of an internal standard is a key component of these assays to ensure reliability. nih.gov The development of an enzyme-linked immunosorbent assay (ELISA) has been reported for a different but structurally related compound, DDA (2,2-bis(p-chlorophenyl) acetic acid), suggesting the potential for developing similar immunoassays for Modafinil metabolites. nih.gov
The validation of these assays typically includes assessing linearity, precision, accuracy, recovery, and stability to ensure the data generated is reliable for pharmacokinetic and other research applications. nih.gov
Advanced Spectroscopic Methods for In Situ and Real-time Monitoring in Research Systems
Advanced spectroscopic methods offer the potential for in-situ and real-time monitoring of compounds in research systems, providing dynamic information that is not achievable with chromatographic methods alone.
Spectroscopic techniques such as Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy have been explored for the quantification of Modafinil in pharmaceutical preparations. ljmu.ac.ukresearchgate.net These methods are advantageous as they are often non-destructive and require minimal sample preparation. ljmu.ac.uk For instance, a study demonstrated the use of handheld FTIR, NIR, and Raman spectroscopy coupled with partial least squares regression (PLSR) for the on-the-spot quantification of modafinil in tablets. ljmu.ac.uk
Furthermore, spectroscopic and structural investigations of modafinil have been conducted using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, complemented by Density Functional Theory (DFT) calculations. nih.gov Such studies provide fundamental insights into the molecular structure and properties of the compound, which can inform the development of analytical methods. While these methods are powerful for bulk material analysis, their application for real-time monitoring in complex biological systems is an area of ongoing research.
Future Directions in Deuterated Benzhydrylthioacetamide Research
Exploration of Novel Synthetic Routes for Deuterated Analogs
The synthesis of deuterated compounds has evolved from traditional multi-step processes to more efficient and selective methods. Future research on 2-(Benz-d5-hydrylthio)acetamide and its analogs will likely focus on the development and optimization of these advanced synthetic strategies.
One promising area is the refinement of hydrogen-deuterium exchange (HDE) reactions. wikipedia.org These reactions, which involve the replacement of a carbon-hydrogen bond with a carbon-deuterium bond, can be catalyzed by various agents, including acids, bases, and metals. nih.gov Recent advancements have highlighted the use of catalysts like palladium on carbon (Pd/C) with an aluminum-D₂O system, which offers a chemoselective and environmentally benign approach for deuteration. mdpi.com Further investigation into base-mediated deuteration, which can be a cost-effective method, is also warranted. nih.gov A study on the preparation of deuterated armodafinil, an enantiomer of modafinil (B37608), successfully utilized a simple and inexpensive hydrogen-deuterium exchange reaction, demonstrating the feasibility of this approach for related compounds. nih.gov
The development of catalytic methods for direct C-H deuteration is another critical research direction. snnu.edu.cn These methods can offer high regioselectivity, which is crucial for targeting specific metabolic "soft spots" within a molecule. nih.gov For instance, ruthenium-based catalysts have shown excellent chemoselectivity for the deuteration of bioactive amines. pugetsound.edu Similarly, B(C₆F₅)₃-catalyzed deuteration of carbonyl compounds using D₂O as the deuterium (B1214612) source presents a protecting-group-free method applicable to various bioactive molecules. nih.gov Exploring such catalytic systems for the benzhydrylthioacetamide (B8521819) scaffold could lead to more efficient and scalable synthetic routes.
Furthermore, the use of deuterated building blocks in a convergent synthesis approach remains a valuable strategy. acs.org This involves the synthesis of key intermediates that are already deuterated, which are then assembled to form the final product. This can provide a high degree of deuterium incorporation at specific, desired positions.
Interactive Table: Synthetic Deuteration Strategies
| Method | Description | Potential Advantages for Benzhydrylthioacetamide Analogs |
|---|---|---|
| Hydrogen-Deuterium Exchange (HDE) | Direct replacement of H with D using a deuterium source (e.g., D₂O) and a catalyst. | Cost-effective, potentially high deuterium incorporation. |
| Catalytic C-H Deuteration | Use of transition metal catalysts to selectively activate and deuterate C-H bonds. | High regioselectivity, applicable to late-stage functionalization. |
Deeper Mechanistic Insights into Target Engagement and Downstream Effects
The non-deuterated parent compound, modafinil, has a complex and not fully elucidated mechanism of action. It is known to weakly inhibit the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine levels. drugbank.compatsnap.compsychscenehub.com Additionally, it influences glutamatergic and GABAergic systems, contributing to its wakefulness-promoting effects. drugbank.compatsnap.comnih.gov
A key future research direction is to investigate how the deuteration in this compound affects its target engagement . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of this bond (the kinetic isotope effect). wikipedia.orgwikipedia.org While this is often exploited to improve pharmacokinetics, it is also crucial to understand if and how this modification alters the binding affinity and kinetics of the compound with its primary targets, such as DAT. While it is generally believed that deuteration does not significantly alter the biochemical potency or selectivity of a molecule, some recent reports suggest that deuterium could modulate drug-target interactions. nih.gov
Further research should focus on the downstream effects of target engagement by the deuterated analog. This includes a detailed analysis of its impact on neurotransmitter systems beyond dopamine, such as norepinephrine, serotonin, and GABA. patsnap.comnih.gov Understanding how the altered pharmacokinetics of the deuterated compound translates to changes in these downstream signaling pathways is essential. For instance, modafinil has been shown to reduce GABA release in several brain regions, an effect that is thought to be crucial for its wake-promoting activity. nih.gov Investigating whether this compound produces a more sustained or potent reduction in GABAergic transmission would be a valuable area of study.
Integration of Multi-Omics Approaches in Preclinical Investigations
To gain a comprehensive understanding of the biological effects of this compound, future preclinical investigations should integrate multi-omics approaches. These technologies, including genomics, proteomics, and metabolomics, allow for a systems-level analysis of the molecular changes induced by a drug. astrazeneca.comfrontlinegenomics.commdpi.com
Proteomics can be employed to identify changes in protein expression and post-translational modifications in response to treatment with the deuterated compound. nih.gov This can help to uncover novel targets and pathways affected by the drug. For instance, comparing the proteomic profiles of brain tissue from animals treated with the deuterated versus the non-deuterated compound could reveal differences in protein networks related to neuroinflammation or synaptic plasticity.
Metabolomics offers a powerful tool to map the metabolic pathways influenced by this compound. nih.govnih.gov By analyzing the global metabolic profile, researchers can identify changes in endogenous metabolites that may serve as biomarkers of drug efficacy or off-target effects. This approach can also provide insights into how deuteration alters the metabolism of the drug itself, leading to a different metabolite profile compared to modafinil. nih.gov
Advanced Computational Methodologies for Predictive Modeling
The development of advanced computational methodologies offers a powerful tool for accelerating the research and development of deuterated compounds. Future studies on this compound should leverage these techniques for predictive modeling.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel deuterated analogs. By correlating the structural features of a series of compounds with their observed activities, these models can guide the design of new molecules with improved properties. However, it is important to note that the effects of deuteration on a drug's properties are not always predictable and must be investigated on an individual basis. researchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs. These models can help to predict how the kinetic isotope effect will influence the drug's half-life and exposure, and how these changes will impact its therapeutic effect. nih.govnih.gov
Furthermore, molecular docking and simulation studies can provide insights into the binding of the deuterated compound to its target proteins at an atomic level. These simulations can help to understand if the subtle changes in bond length and vibrational frequency caused by deuteration affect the binding mode and affinity of the ligand. wikipedia.org
Investigation of Broader Applications of the Deuterated Scaffold in Chemical Probe Development
The benzhydrylthioacetamide scaffold, particularly in its deuterated form, holds potential for the development of novel chemical probes . Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. tandfonline.comnih.govnumberanalytics.com
The enhanced metabolic stability of deuterated compounds makes them attractive candidates for developing probes with longer in vivo residence times, which can be advantageous for certain imaging and target validation studies. mdpi.com Future research could explore the synthesis of a library of deuterated benzhydrylthioacetamide derivatives with varying substituents to identify compounds with high affinity and selectivity for specific targets. A crucial aspect of developing high-quality chemical probes is the demonstration of target engagement in living cells. promega.com
Moreover, the incorporation of deuterium can be beneficial for certain analytical techniques. For example, Deuterium Metabolic Imaging (DMI) is an emerging non-ionizing imaging technique that uses deuterated substrates to map metabolic pathways in vivo. acs.orgnih.govnih.gov It may be possible to develop deuterated benzhydrylthioacetamide analogs that can be used as probes in DMI studies to investigate their distribution and target engagement in the brain. The deuteration of small-molecule fluorophores has also been shown to improve their photophysical properties, suggesting another potential application for deuterated scaffolds in the development of imaging agents. researchgate.net
The development of the benzhydrylthioacetamide scaffold into a versatile platform for creating a range of chemical probes could open up new avenues for studying the complex neurobiology underlying wakefulness, cognition, and related disorders. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Benz-d5-hydrylthio)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves nucleophilic substitution between benz-d5-hydrylthiol and chloroacetamide derivatives. Optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., triethylamine). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Confirms deuteration (absence of proton signals in benz-d5 regions) and acetamide backbone structure .
- LC-HRMS/MS : Validates molecular weight and isotopic purity (e.g., distinguishing benz-d5 from non-deuterated analogs) .
- FT-IR : Identifies thioether (C-S) and amide (C=O) functional groups .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolytic degradation. Solubility in DMSO or ethanol allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw cycles. Regularly assess purity via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from structural isomers or isotopic impurities?
- Methodology : For isomer differentiation (e.g., ortho vs. meta substitution), use 2D-NMR (COSY, HSQC) to map coupling patterns. Isotopic impurities (e.g., residual non-deuterated benzyl groups) are quantified via isotopic ratio MS. Cross-validate with synthetic controls (e.g., comparing deuterated vs. non-deuterated analogs) .
Q. What mechanistic insights explain the reactivity of the thioacetamide group in nucleophilic or oxidative environments?
- Methodology : The thioether (C-S) bond is prone to oxidation, forming sulfoxides/sulfones under mild oxidizing agents (e.g., H₂O₂). Nucleophilic substitution at the acetamide carbonyl can be studied using kinetic assays (e.g., monitoring reaction rates with primary amines). Computational modeling (DFT) predicts reactive sites and transition states .
Q. How can in vitro assays be designed to evaluate the biological activity of this compound derivatives?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., protease or kinase inhibition) with IC₅₀ calculations.
- Cellular Uptake : Deuterated compounds may exhibit altered pharmacokinetics; track via LC-MS in cell lysates .
- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via UPLC-QTOF .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodology : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model). Compare EC₅₀ values between deuterated and non-deuterated analogs with ANOVA. Account for isotopic effects on bioavailability using multivariate analysis .
Q. How can isotopic labeling (deuteration) impact the compound’s interaction with biological targets?
- Methodology : Deuterium kinetic isotope effects (DKIE) may slow metabolic clearance. Use isotopic tracing (e.g., deuterium NMR in binding assays) to assess changes in target affinity. Compare half-lives in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
